molecular formula C7H4BrF4NO B15292687 6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline

6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline

Cat. No.: B15292687
M. Wt: 274.01 g/mol
InChI Key: NRIITCDQVNLTHG-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for research in medicinal chemistry.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline
  • 2-Fluoro-3-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethoxy)aniline

Uniqueness

6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C7H4BrF4NO

Molecular Weight

274.01 g/mol

IUPAC Name

6-bromo-3-fluoro-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4BrF4NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2

InChI Key

NRIITCDQVNLTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)N)Br

Origin of Product

United States

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